Glutamylamidoethyl indole

Neurocosmetic peptide design NGF receptor interaction structure-activity relationship

Glutamylamidoethyl indole (CAS 478273-36-8, INCI: Glutamylamidoethyl Indole, trade name GLISTIN®), molecular formula C₁₅H₁₉N₃O₃, is a synthetic pseudodipeptide derived from the coupling of L-glutamic acid and tryptamine (an indole-primary amine). It is primarily marketed as a neuroprotective cosmetic active ingredient that exhibits NGF-like effects on the cutaneous nervous system, designed to preserve epidermal nerve fiber integrity and support keratinocyte barrier function under conditions of chronological aging and environmental stress.

Molecular Formula C15H19N3O3
Molecular Weight 289.33 g/mol
CAS No. 478273-36-8
Cat. No. B12746434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutamylamidoethyl indole
CAS478273-36-8
Molecular FormulaC15H19N3O3
Molecular Weight289.33 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(CCC(=O)O)N
InChIInChI=1S/C15H19N3O3/c16-12(5-6-14(19)20)15(21)17-8-7-10-9-18-13-4-2-1-3-11(10)13/h1-4,9,12,18H,5-8,16H2,(H,17,21)(H,19,20)/t12-/m0/s1
InChIKeyWAACXEZYKFZHHH-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutamylamidoethyl Indole (CAS 478273-36-8): Procurement Specifications and Neurocosmetic Ingredient Baseline


Glutamylamidoethyl indole (CAS 478273-36-8, INCI: Glutamylamidoethyl Indole, trade name GLISTIN®), molecular formula C₁₅H₁₉N₃O₃, is a synthetic pseudodipeptide derived from the coupling of L-glutamic acid and tryptamine (an indole-primary amine) [1]. It is primarily marketed as a neuroprotective cosmetic active ingredient that exhibits NGF-like effects on the cutaneous nervous system, designed to preserve epidermal nerve fiber integrity and support keratinocyte barrier function under conditions of chronological aging and environmental stress [2]. The compound is supplied as a stable aqueous solution (typically with water and optional propanediol as co-solvent) by its original developer, Exsymol S.A.M. (Monaco), and distributed globally through partners including Biosil Technologies and KimiKa/Cosphatech [3].

Glutamylamidoethyl Indole Procurement Risk: Why In-Class Neurocosmetic Peptides Are Not Interchangeable


The neurocosmetic peptide class encompasses diverse chemical structures—from glutamic acid–tryptamine pseudodipeptides (glutamylamidoethyl indole) to pyroglutamate-capped variants (pyroglutamylamidoethyl indole / GLUTRAPEPTIDE®) and indolic auxin–amino acid conjugates (e.g., IAA-Glu, IBA-Asp / Auxistim G) [1]. Despite their shared indole pharmacophore, these compounds differ fundamentally in their mechanism of interaction with the cutaneous nervous system: glutamylamidoethyl indole is reported to exert NGF-mimetic activity with a synergistic NGF-potentiating profile, whereas pyroglutamylamidoethyl indole is positioned as a second-generation agent that 'potentializes neuronal response to NGF' rather than directly mimicking it . Without direct comparative performance data in identical assay systems, substituting one indolic peptide for another introduces substantial formulation performance risk, particularly in finished products whose neuroprotective claims are tied to specific clinical or in vitro evidence packages associated with the original ingredient [2].

Glutamylamidoethyl Indole Evidence Guide: Available Comparative Data for Scientific Selection


Structural Differentiation from Pyroglutamylamidoethyl Indole (GLUTRAPEPTIDE®): Free N-Terminus vs. Pyroglutamate-Capped Backbone

Glutamylamidoethyl indole retains a free N-terminal amine on the glutamic acid residue (molecular weight 289.33 g/mol, C₁₅H₁₉N₃O₃), whereas its closest commercial analog, pyroglutamylamidoethyl indole (GLUTRAPEPTIDE®, CAS 219695-03-1), features a cyclized pyroglutamate N-terminus (molecular weight 271.31 g/mol, C₁₅H₁₇N₃O₂) [1]. This structural difference directly impacts the compound's ionic character at physiological pH and its NGF-mimetic vs. NGF-potentiating mechanistic classification: glutamylamidoethyl indole is described as exhibiting NGF-like activity (direct receptor engagement), whereas pyroglutamylamidoethyl indole is described as 'potentializing neuronal response to NGF' (indirect modulation) . No published comparative binding affinity or functional activation data exists to quantify the magnitude of this mechanistic distinction.

Neurocosmetic peptide design NGF receptor interaction structure-activity relationship

Neurotrophic Activity Claim: NGF-Mimetic Effect Based on Neurite Outgrowth Assay (in vitro, Rat Sensory Neurons) for Indolic Auxin–Glutamic Acid Conjugates as a Class

The Exsymol patent family (US 2009/0247602 A1) discloses that six indolic auxin conjugates—including the indolyl-3-acetylglutamic acid compound (IAA-Glu), which shares the indole–glutamic acid conjugate architecture with glutamylamidoethyl indole—exhibited 'significant neurotrophic activity' in an in vitro neurite outgrowth assay using rat embryo sensory neurons selected for physiological similarity to human cutaneous sensory neurons [1]. The patent explicitly states that the neurotrophic activity was 'unexpected' and restricted to aspartic and glutamic acid conjugates; conjugates with other amino acids (alanine, arginine, glycine, proline, etc.) did not display this property. However, the patent does not provide quantitative neurite outgrowth data (e.g., fold-increase vs. NGF control, EC₅₀ values) for any individual compound, including the glutamic acid conjugates. The differentiation is therefore qualitative: only aspartic and glutamic acid–indolic auxin conjugates are neurotrophic within this compound class, but the magnitude of effect cannot be quantified from available disclosures.

Neurite outgrowth neurotrophic activity sensory neuron assay

CGRP Modulation Claim: Mechanistic Differentiation Inferred from Exsymol Patent Disclosures on Pseudodipeptide–Neuropeptide Interactions

Vendor technical literature (citing the Exsymol patent US 7,094,796) states that glutamylamidoethyl indole 'has been suggested to inhibit the excessive secretion of CGRP from nerve cells' [1]. The foundational patent itself describes the CGRP neuropeptide as 'a stimulator of keratinocyte proliferation' and establishes the mechanistic framework for pseudodipeptide interference with neuro-cutaneous communication pathways [2]. However, no quantitative CGRP release inhibition data (IC₅₀, % inhibition at tested concentrations) has been published for glutamylamidoethyl indole or any comparator. The CGRP-modulating claim therefore remains a mechanistic inference from the compound's design rationale—interference with neuropeptide-mediated cutaneous signaling—rather than a verified quantitative performance parameter. No evidence was identified demonstrating whether pyroglutamylamidoethyl indole or other indolic auxin conjugates share or lack this purported CGRP-modulating activity.

CGRP inhibition neuropeptide modulation cutaneous neurogenic inflammation

Formulation Stability and Compatibility: Preservative-Free Aqueous Solution Format vs. Powder or Solvent-Requiring Peptide Actives

Glutamylamidoethyl indole is commercially supplied as GLISTIN®, a 'stable aqueous solution of the synthetic dipeptide L glutamylamidoethyl indole' that is preservative-free, non-toxic, and non-irritant grade [1]. This ready-to-use, water-miscible format differentiates it from peptide actives requiring reconstitution from lyophilized powder, pre-dissolution in organic solvents, or preservative-containing formulations. The same format characteristic (aqueous solution, preservative-free) is shared by GLUTRAPEPTIDE® (pyroglutamylamidoethyl indole), so this is not a differential advantage between these two analogs but is a relevant procurement consideration vs. other neurocosmetic peptides requiring specialized handling. No quantitative stability data (e.g., degradation rate at 25°C/40°C, shelf-life under ICH conditions) is publicly available for comparative assessment.

Cosmetic formulation stability preservative-free ingredients aqueous peptide solutions

Glutamylamidoethyl Indole (GLISTIN®): High-Confidence Application Scenarios Based on Available Evidence


Anti-Aging Neurocosmetic Formulations Targeting NGF-Mediated Epidermal Innervation Maintenance

The class-level evidence from the Exsymol indolic auxin conjugate patent (US 2009/0247602 A1) supports the use of glutamic acid–containing indole conjugates in anti-aging products designed to preserve cutaneous nerve fiber density and function. As NGF levels decline chronologically in skin, an ingredient with NGF-mimetic activity may help maintain the keratinocyte–neuron communication network that supports epidermal barrier integrity and repair [1]. Formulators targeting this mechanism should specify glutamylamidoethyl indole rather than non-acidic amino acid indole conjugates, which lack the neurotrophic activity class signature.

Scar Healing and Skin Regeneration Products Leveraging Neurocutaneous Communication

Vendor technical documentation consistently identifies scar healing optimization as a key application benefit of GLISTIN®, linked to its role in protecting cutaneous nerve endings and maintaining their functional reactive capacities during the wound healing process [2]. While no quantitative clinical scar improvement data is publicly available, the mechanistic rationale—preserving neuronal input that guides keratinocyte proliferation and matrix remodeling—is consistent with the compound's neurotrophic design. This scenario is supported by the compound's inclusion in commercial scar therapy formulations (e.g., Akildia diabetic foot cream) where it is positioned as a neuroprotective adjunct to emollient and antimicrobial agents [3].

Sensitive and Reactive Skin Care Targeting Neurogenic Inflammation Pathways

The patent-derived mechanistic framework (US Patent 7,094,796) identifies cutaneous neuropeptide modulation—specifically the CGRP pathway involved in neurogenic inflammation—as a design rationale for pseudodipeptides with indole pharmacophores [2]. Although no quantitative CGRP inhibition data is available, the conceptual alignment of glutamylamidoethyl indole with anti-neurogenic inflammation mechanisms makes it a candidate for sensitive skin formulations where reducing neuronal hyper-reactivity to environmental stressors (UV, pollution, allergens) is a product objective. Formulators should verify CGRP-modulating activity through proprietary in vitro testing before building label claims on this mechanism.

Preservative-Free and Cold-Process Cosmetic Manufacturing Lines

The aqueous solution format, preservative-free status, and water-miscibility of GLISTIN® make it suitable for 'clean beauty' formulations and cold-processing manufacturing protocols where preservative minimization and room-temperature ingredient incorporation are production requirements [3]. This practical procurement consideration is relevant for manufacturers comparing powder or solvent-requiring peptide alternatives that add formulation complexity. However, the same manufacturing convenience is offered by GLUTRAPEPTIDE®, so procurement decisions between these two should be governed by the desired neuroprotective mechanism (NGF-mimetic vs. NGF-potentiating) rather than format alone.

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